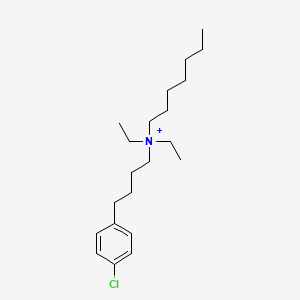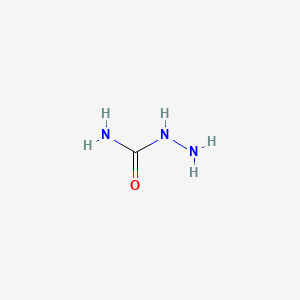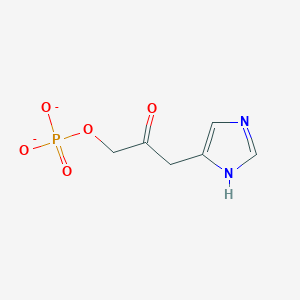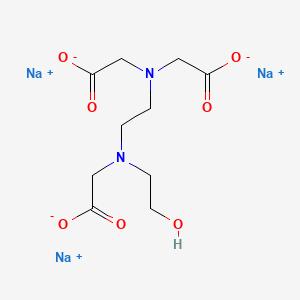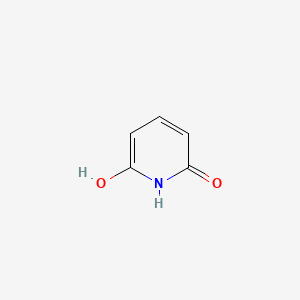
2,6-ジヒドロキシピリジン
概要
説明
Pyridine-2,6-diol is a dihydroxypyridine.
科学的研究の応用
ニコチン分解
2,6-ジヒドロキシピリジン: は、ニコチンの分解における重要な中間体です。 好気性細菌であるArthrobacter nicotinovoransは、タバコからニコチンを分解する経路においてこの化合物を利用します {svg_1}。このプロセスは、ニコチン依存症の理解と、環境中のニコチンを分解する方法の開発に不可欠です。
酸化反応
この化合物は、モノオキシゲナーゼなどの酵素の基質として機能し、これらの酵素は酸化反応に関与しています。 これらの反応は、さまざまな生化学的プロセス、特にさまざまな物質の代謝において重要です {svg_2}.
互変異性体研究
2,6-ジヒドロキシピリジンは、複数の互変異性体形で存在できるため、溶媒依存性研究の対象となっています。 これは、さまざまな環境における化学的安定性と反応性の理解に影響を与えます {svg_3}.
ヘアダイへの応用
化粧品業界では、2,6-ジヒドロキシピリジンは、髪の酸化染料におけるカップリング剤として研究されています。 これは、他の化合物と共に作用して、染めた髪の色の強度を高めます {svg_4}.
酵素研究
Escherichia coliで産生される酵素2,6-ジヒドロキシピリジン-3-ヒドロキシラーゼは、2,6-ジヒドロキシピリジンを含むニコチン分解の段階を触媒します。 これは、酵素触媒が必要とされるバイオテクノロジーへの応用において重要です {svg_5}.
有機リン系殺虫剤の分解
ある研究では、2,6-ジヒドロキシピリジンが、有機リン系殺虫剤であるクロルピリホスの分解における中間体であることが明らかになりました。 これは、バイオ修復と有害な殺虫剤の解毒におけるその潜在的な役割を強調しています {svg_6}.
作用機序
Target of Action
2,6-Dihydroxypyridine (2,6-DHP) is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The primary target of 2,6-DHP is the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli . This enzyme is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .
Mode of Action
The mode of action of 2,6-DHP involves its function as a substrate for oxygenase . One example is the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate . The other oxygen atom is reduced to water .
Biochemical Pathways
2,6-DHP is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . 2,6-DHP is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .
Pharmacokinetics
Information on the pharmacokinetics of 2,6-DHP is limited. It is known that 2,6-dhp is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,6-DHP is the production of 2,3,6-tri-hydroxypyridine . This is a key step in the degradation of nicotine by certain bacteria .
Action Environment
The action of 2,6-DHP is influenced by environmental factors such as oxygen levels . For instance, the reaction of 2,6-dihydroxypyridine oxidase from Arthrobacter oxydans with 2,6-DHP under low oxygen conditions resulted in the transient accumulation of a product with UV-Vis spectral properties similar to 2,3,6-trihydroxypyridine .
Safety and Hazards
将来の方向性
2,6-Dihydroxypyridine has been investigated in an oxidation method of dyeing hair . The process utilizes 2,6-dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate. This oxidation method intensifies the color of the dyed hair for several days . More specific and detailed studies are required to investigate the toxicity of each CP intermediates .
生化学分析
Biochemical Properties
2,6-Dihydroxypyridine plays a crucial role in biochemical reactions, particularly in the degradation of nicotine. It acts as a substrate for the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli. This enzyme catalyzes the hydroxylation of 2,6-Dihydroxypyridine to form 2,3,6-trihydroxypyridine . Additionally, 2,6-Dihydroxypyridine interacts with monooxygenase enzymes, which oxidize the substrate by transferring one oxygen atom of O2 to the substrate, reducing the other oxygen atom to water .
Cellular Effects
2,6-Dihydroxypyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation processes in bacteria, such as Arthrobacter oxydans, which are most active in the oxidation of 2,6-Dihydroxypyridine when grown on agar plates . This compound’s role in nicotine degradation suggests its involvement in cellular detoxification processes and metabolic pathways.
Molecular Mechanism
At the molecular level, 2,6-Dihydroxypyridine exerts its effects through binding interactions with specific enzymes. The enzyme 2,6-dihydroxypyridine-3-hydroxylase binds to 2,6-Dihydroxypyridine and catalyzes its hydroxylation, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is NADH-dependent and involves the transfer of oxygen atoms to the substrate. The enzyme is inhibited by compounds such as 2,6-dimethoxypyridine and 2,3-dihydroxypyridine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dihydroxypyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2,6-Dihydroxypyridine can exist in multiple tautomers, with the distribution of these tautomers being solvent-dependent . The stability and degradation of 2,6-Dihydroxypyridine are influenced by environmental factors such as temperature and pH, which can affect its activity and function in biochemical reactions.
Dosage Effects in Animal Models
The effects of 2,6-Dihydroxypyridine at different dosages have been studied in animal models to understand its threshold effects and potential toxicity. While specific studies on 2,6-Dihydroxypyridine in animal models are limited, it is known that high doses of similar compounds can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways
Metabolic Pathways
2,6-Dihydroxypyridine is involved in the metabolic pathways of nicotine degradation. The enzyme 2,6-dihydroxypyridine-3-hydroxylase catalyzes the hydroxylation of 2,6-Dihydroxypyridine, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is a key step in the degradation of nicotine by bacteria such as Arthrobacter nicotinovorans . The metabolic pathways involving 2,6-Dihydroxypyridine are essential for the detoxification and breakdown of nicotine in the environment.
Transport and Distribution
The transport and distribution of 2,6-Dihydroxypyridine within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that 2,6-Dihydroxypyridine can be transported across cell membranes and distributed to various cellular compartments . The compound’s solubility in water and its ability to form multiple tautomers influence its transport and distribution within biological systems .
Subcellular Localization
2,6-Dihydroxypyridine’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of 2,6-Dihydroxypyridine is crucial for its activity and function in biochemical processes.
特性
IUPAC Name |
6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSECCHULRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90211643 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-06-2 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





